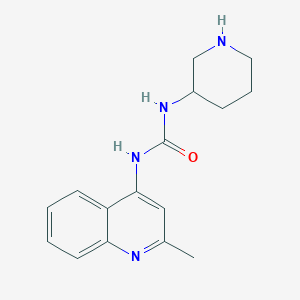
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea
描述
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea is a synthetic organic compound that belongs to the class of quinoline derivatives
属性
分子式 |
C16H20N4O |
|---|---|
分子量 |
284.36 g/mol |
IUPAC 名称 |
1-(2-methylquinolin-4-yl)-3-piperidin-3-ylurea |
InChI |
InChI=1S/C16H20N4O/c1-11-9-15(13-6-2-3-7-14(13)18-11)20-16(21)19-12-5-4-8-17-10-12/h2-3,6-7,9,12,17H,4-5,8,10H2,1H3,(H2,18,19,20,21) |
InChI 键 |
VBSSTIRZSHPIIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3CCCNC3 |
产品来源 |
United States |
准备方法
The synthesis of 1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea typically involves the reaction of 2-methylquinoline with piperidine and an isocyanate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.
化学反应分析
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea can be compared with other similar compounds, such as:
1-(2-Methylquinolin-4-yl)thiocemicarbazides: These compounds have similar quinoline-based structures but differ in their functional groups, leading to different chemical and biological properties.
2-Methyl-quinolin-4-yloxy acid: This compound also contains a quinoline core but has different substituents, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


